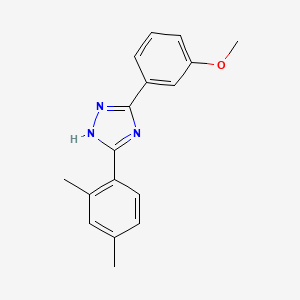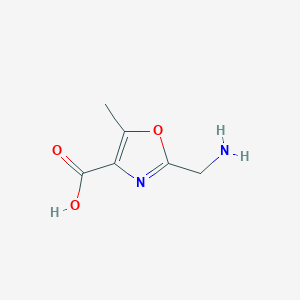![molecular formula C7H9NS B12890606 5-Methyl-5,6-dihydro-4H-thieno[2,3-c]pyrrole CAS No. 365998-43-2](/img/structure/B12890606.png)
5-Methyl-5,6-dihydro-4H-thieno[2,3-c]pyrrole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Methyl-5,6-dihydro-4H-thieno[2,3-c]pyrrole is a heterocyclic compound that features a fused ring system combining a thiophene and a pyrrole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-5,6-dihydro-4H-thieno[2,3-c]pyrrole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a thiophene derivative with a suitable amine under acidic or basic conditions to form the desired pyrrole ring . The reaction conditions often require careful control of temperature and pH to ensure high yield and purity of the product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This can include the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
5-Methyl-5,6-dihydro-4H-thieno[2,3-c]pyrrole can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert it into more saturated derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the thiophene or pyrrole rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various electrophiles or nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility .
Scientific Research Applications
5-Methyl-5,6-dihydro-4H-thieno[2,3-c]pyrrole has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Mechanism of Action
The mechanism by which 5-Methyl-5,6-dihydro-4H-thieno[2,3-c]pyrrole exerts its effects depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to modulate their activity. The exact pathways involved can vary, but often include binding to active sites or altering the conformation of target proteins .
Comparison with Similar Compounds
Similar Compounds
5,6-Dihydro-4H-thieno[2,3-c]pyrrole-2-carboxylic acid: Similar structure but with a carboxylic acid group.
4H-Thieno[3,2-b]pyrrole-5-carboxamides: Another related compound with different functional groups.
Uniqueness
5-Methyl-5,6-dihydro-4H-thieno[2,3-c]pyrrole is unique due to its specific methyl substitution, which can influence its chemical reactivity and physical properties. This makes it a valuable compound for developing new materials and exploring novel chemical reactions .
Properties
CAS No. |
365998-43-2 |
|---|---|
Molecular Formula |
C7H9NS |
Molecular Weight |
139.22 g/mol |
IUPAC Name |
5-methyl-4,6-dihydrothieno[2,3-c]pyrrole |
InChI |
InChI=1S/C7H9NS/c1-8-4-6-2-3-9-7(6)5-8/h2-3H,4-5H2,1H3 |
InChI Key |
BSNUSKCXBQVKOX-UHFFFAOYSA-N |
Canonical SMILES |
CN1CC2=C(C1)SC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3-(Benzofuran-2-yl)-1-methyl-1,4,5,6,7,8-hexahydropyrazolo[3,4-b]azepine](/img/structure/B12890531.png)
![2-([1,1'-Biphenyl]-4-yl)-4-chloroquinoline-8-carboxamide](/img/structure/B12890539.png)


![4-(Pyrrolidin-1-yl)-5H-cyclopenta[b]pyridine](/img/structure/B12890551.png)




![Benzamide, N-[(diphenylphosphinyl)methyl]-N-methyl-](/img/structure/B12890587.png)


